

# Spectroscopic data (NMR, IR, MS) for 2-(2,4-Difluorophenoxy)propanohydrazide

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## Compound of Interest

Compound Name:	2-(2,4-Difluorophenoxy)propanohydrazide
CAS No.:	588678-32-4
Cat. No.:	B1309095

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An In-Depth Technical Guide to the Spectroscopic Characterization of **2-(2,4-Difluorophenoxy)propanohydrazide**

## Introduction

**2-(2,4-Difluorophenoxy)propanohydrazide** is a multifaceted organic molecule featuring a difluorinated aromatic ring, an ether linkage, and a hydrazide moiety. Compounds within the hydrazide class are recognized for their significant biological activities and serve as crucial intermediates in the synthesis of various heterocyclic systems.<sup>[1][2][3]</sup> A thorough structural confirmation is the bedrock of any chemical research, particularly in drug development and materials science. Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity.

This guide offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(2,4-Difluorophenoxy)propanohydrazide**. It is designed for researchers and scientists, providing

not just the data, but the underlying principles and experimental logic required for a comprehensive structural elucidation.

## Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Caption: Molecular structure of **2-(2,4-Difluorophenoxy)propanohydrazide** with key atoms labeled for spectroscopic assignment.

Key Structural Features:

- **Aromatic Ring:** A 1,2,4-trisubstituted benzene ring with three distinct aromatic protons (H3', H5', H6'). The two fluorine atoms will introduce complex splitting patterns in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR due to C-F and H-F coupling.
- **Ether Linkage (C-O-C):** Connects the aromatic ring to the chiral center.
- **Chiral Center (C $\alpha$ ):** The carbon atom bearing the methyl group and the phenoxy group.
- **Hydrazide Group (-C(=O)NHNH $_2$ ):** This group contains a carbonyl (C=O) and two types of N-H protons, which are exchangeable with deuterium.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, the presence of  $^{19}\text{F}$  (a spin-1/2 nucleus) provides an additional layer of structural information through heteronuclear coupling.

### Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-(2,4-Difluorophenoxy)propanohydrazide** in ~0.6 mL of a deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). DMSO- $d_6$  is often preferred for hydrazides as it slows the exchange of N-H protons, allowing them to be observed more clearly.

- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[4] The instrument should be properly tuned and shimmed for the chosen solvent.
- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

## $^1\text{H}$ NMR Data Interpretation (Predicted, in DMSO- $d_6$ )

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
H $\beta$	~1.4 - 1.6	Doublet (d)	3H	-CH <sub>3</sub>	Aliphatic methyl group, split by the single proton at C $\alpha$ .
H $\alpha$	~4.8 - 5.0	Quartet (q)	1H	-O-CH-	Chiral proton, shifted downfield by the adjacent oxygen atom. Split by the three methyl protons.
Aromatic	~7.0 - 7.5	Multiplets (m)	3H	H3', H5', H6'	Complex region due to H-H and H-F couplings. H6' is expected to be the most downfield due to proximity to the ether oxygen.
NH <sub>2</sub>	~4.5	Broad Singlet (br s)	2H	-NH <sub>2</sub>	Exchangeable protons on the terminal nitrogen. Position and broadness are solvent and

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concentration  
-dependent.

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NH	~9.5	Broad Singlet (br s)	1H	-C(=O)NH-	Amide proton, significantly deshielded by the carbonyl group. Exchangeabl e.[6]
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## <sup>13</sup>C NMR Data Interpretation (Predicted, Proton-Decoupled)

The interpretation of the <sup>13</sup>C NMR spectrum is complicated by C-F coupling, which can span multiple bonds.[7] Carbons directly bonded to fluorine exhibit large one-bond coupling constants (<sup>1</sup>JCF), while carbons two or three bonds away show smaller but significant couplings (<sup>2</sup>JCF, <sup>3</sup>JCF).[8]

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to C-F coupling)	Assignment	Rationale
C $\beta$	~18 - 22	Singlet (s)	-CH <sub>3</sub>	Standard aliphatic carbon signal.
C $\alpha$	~70 - 75	Singlet (s)	-O-CH-	Aliphatic carbon attached to oxygen.
C3'	~105 - 110	Doublet of Doublets (dd)	C3'-H	Coupled to both F at C2' ( <sup>2</sup> JCF) and F at C4' ( <sup>2</sup> JCF).
C5'	~112 - 118	Doublet of Doublets (dd)	C5'-H	Coupled to F at C4' ( <sup>2</sup> JCF) and F at C2' ( <sup>4</sup> JCF).
C6'	~118 - 124	Doublet (d)	C6'-H	Primarily coupled to the ortho F at C2' ( <sup>2</sup> JCF).
C1'	~145 - 150	Doublet of Doublets (dd)	C1'-O	Coupled to F at C2' ( <sup>2</sup> JCF) and F at C4' ( <sup>4</sup> JCF is small).
C2'	~152 - 158	Doublet of Doublets (dd)	C2'-F	Large <sup>1</sup> JCF from its own fluorine and smaller <sup>2</sup> JCF from the fluorine at C4'.
C4'	~155 - 162	Doublet of Doublets (dd)	C4'-F	Large <sup>1</sup> JCF from its own fluorine and smaller <sup>2</sup> JCF from the fluorine at C2'.

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C=O	~170 - 175	Singlet (s)	-C(=O)-	Typical chemical shift for an amide/hydrazide carbonyl carbon. [9]
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## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O, as well as instrument optics.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is automatically generated by ratioing the sample scan against the background scan and is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### IR Spectrum Interpretation (Predicted)

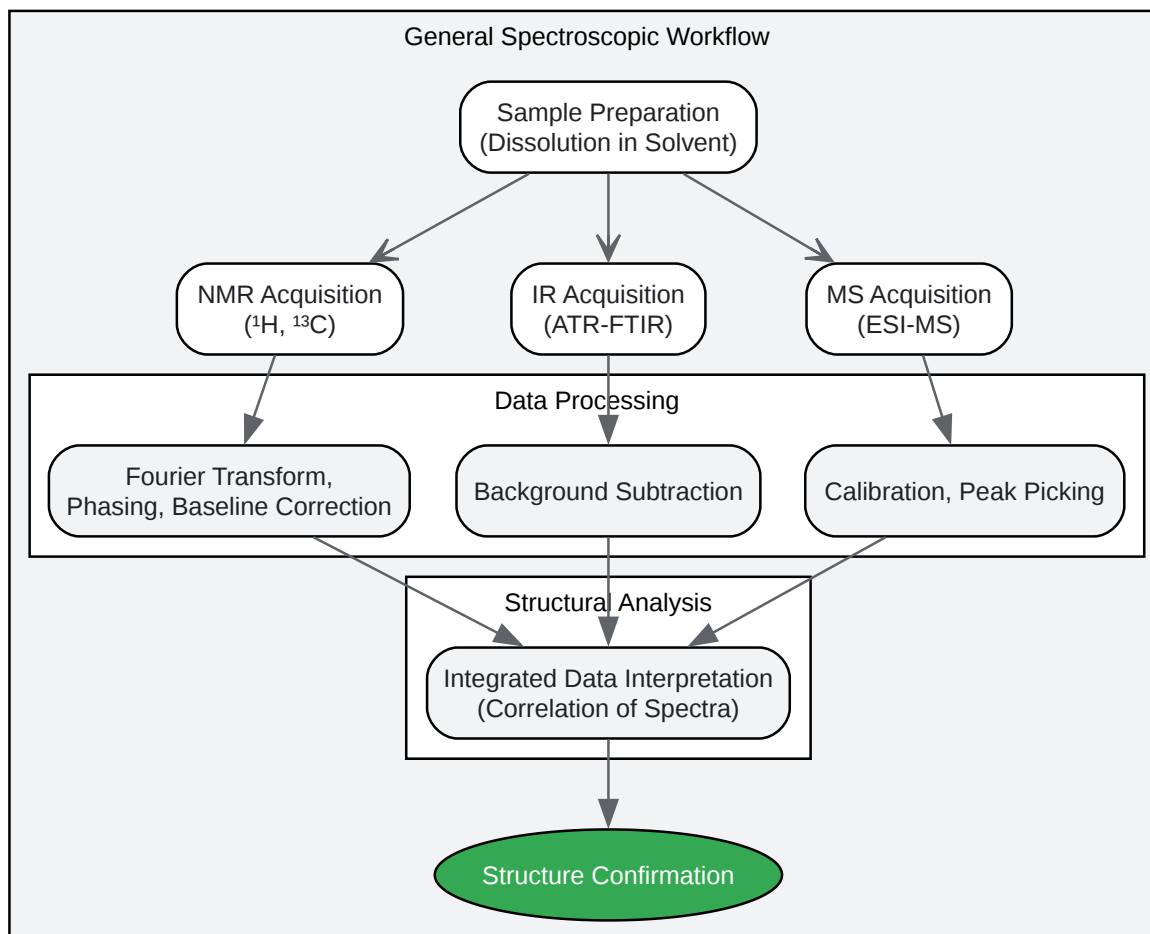
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group	Rationale
3350 - 3200	Medium, Broad	N-H Stretch	-NH and -NH <sub>2</sub>	Two bands may be visible for the symmetric and asymmetric stretching of the -NH <sub>2</sub> group.
3000 - 2850	Medium	C-H Stretch	Aliphatic (CH, CH <sub>3</sub> )	Characteristic stretching vibrations for sp <sup>3</sup> hybridized C-H bonds. <a href="#">[11]</a>
1700 - 1650	Strong, Sharp	C=O Stretch (Amide I)	Hydrazide	This is typically a very strong and prominent absorption band. <a href="#">[12]</a>
1620 - 1580	Medium	C=C Stretch	Aromatic Ring	Stretching vibrations within the benzene ring.
1550 - 1500	Medium	N-H Bend (Amide II)	Hydrazide	Bending vibration coupled with C-N stretching.
1250 - 1200	Strong	C-O-C Stretch	Aryl-alkyl ether	Asymmetric stretching of the ether linkage.
1150 - 1050	Strong	C-F Stretch	Aryl Fluoride	C-F bonds give rise to strong absorptions in the fingerprint region. <a href="#">[13]</a>

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio ( $m/z$ ) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

### Experimental Protocol: Electrospray Ionization (ESI)-MS

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- **Ionization:** A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. ESI is a soft ionization technique, so the molecular ion is often observed with high abundance.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their  $m/z$  ratio. High-resolution instruments can provide highly accurate mass measurements.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Detection:** The separated ions are detected, and a mass spectrum is generated.



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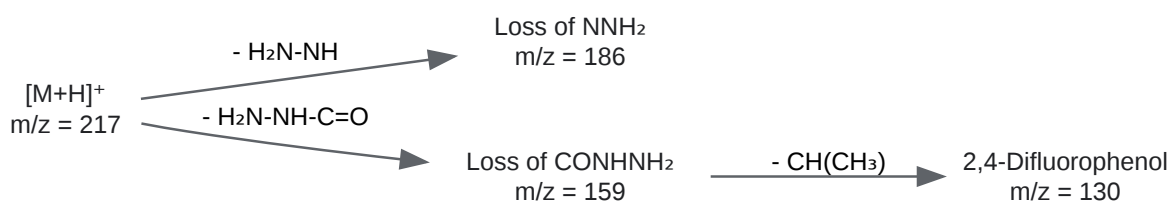
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

## Mass Spectrum Interpretation (Predicted)

- Molecular Formula: C<sub>9</sub>H<sub>10</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 216.07 g/mol
- Expected Molecular Ion Peak ([M+H]<sup>+</sup>): m/z = 217.08 in positive ion mode. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Fragmentation Pathway:

The hydrazide and ether linkages are likely points of initial fragmentation.



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Caption: A potential fragmentation pathway for **2-(2,4-Difluorophenoxy)propanohydrazide** in positive-ion ESI-MS.

- m/z = 186: Loss of the terminal hydrazine group (-NHNH<sub>2</sub>) as a neutral species.
- m/z = 159: Cleavage of the amide C-N bond, resulting in a 2-(2,4-difluorophenoxy)propanoyl cation.
- m/z = 130: Further fragmentation leading to the formation of the stable 2,4-difluorophenol fragment.<sup>[17]</sup>

## Conclusion

The comprehensive analysis of **2-(2,4-Difluorophenoxy)propanohydrazide** using NMR, IR, and MS provides a self-validating system for structural confirmation. <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy map out the C-H framework and reveal the electronic environment of each atom, with characteristic C-F couplings confirming the substitution pattern on the aromatic ring. IR spectroscopy provides rapid confirmation of key functional groups, notably the hydrazide C=O and N-H bonds. Finally, mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these techniques provide the unambiguous data required by researchers for the confident identification and further development of this and related molecules.

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